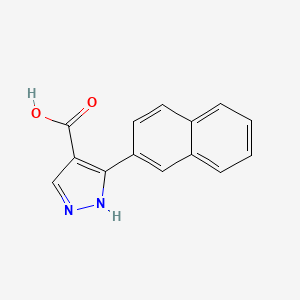

5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid

説明

5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a naphthalene substituent at position 5 and a carboxylic acid group at position 4 of the pyrazole ring. Pyrazole-based compounds are widely studied for their diverse pharmacological and material science applications, including antimicrobial, anticancer, and enzyme inhibition activities . The naphthalene moiety enhances aromatic interactions and may improve binding affinity to biological targets, while the carboxylic acid group facilitates hydrogen bonding and solubility in polar solvents.

特性

IUPAC Name |

5-naphthalen-2-yl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)12-8-15-16-13(12)11-6-5-9-3-1-2-4-10(9)7-11/h1-8H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHAPNUGEULNKJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=C(C=NN3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene-2-carboxylic acid hydrazide with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction mixture is then heated to induce cyclization, forming the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

Reduction: Reduction reactions can be performed to modify the pyrazole ring or the carboxylic acid group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while substitution reactions can introduce various functional groups onto the naphthalene or pyrazole rings .

科学的研究の応用

Pharmaceutical Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid, exhibit promising anticancer properties. Studies show that this compound can inhibit specific cancer cell lines by interfering with cellular signaling pathways. For instance, in vitro assays have demonstrated its ability to induce apoptosis in human cancer cells, suggesting its potential as a lead compound for developing new anticancer therapies.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It can modulate the activity of inflammatory mediators, making it a candidate for treating conditions such as arthritis and other inflammatory diseases. Research utilizing animal models has shown that it can reduce inflammation markers significantly.

Enzyme Inhibition

this compound acts as an inhibitor for various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are crucial in the biosynthesis of prostaglandins and leukotrienes, which are involved in inflammatory responses. The compound's ability to inhibit these enzymes positions it as a potential therapeutic agent for managing pain and inflammation.

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound lend it to applications in agrochemicals, particularly as a precursor for developing novel pesticides. Its reactivity allows for modifications that enhance biological activity against pests while minimizing environmental impact. Research has focused on synthesizing derivatives that exhibit increased efficacy against specific agricultural pests .

Herbicide Research

In addition to its pesticide applications, this compound has been explored for herbicidal properties. Its mechanism involves disrupting metabolic pathways in target plants, leading to effective weed control. Studies have reported promising results in laboratory settings, indicating potential for field application .

Material Science Applications

Polymeric Materials

The unique chemical structure of this compound allows it to be used as a building block in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has focused on developing polymers with improved performance characteristics for industrial applications .

Nanocomposites

Recent studies have explored the use of this compound in the fabrication of nanocomposites. By integrating this compound into nanostructured materials, researchers have achieved enhanced electrical and thermal conductivity, making these materials suitable for electronics and energy applications .

Summary Table of Key Applications

| Application Area | Specific Uses | Mechanism/Effect |

|---|---|---|

| Pharmaceutical | Anticancer agents | Induces apoptosis in cancer cells |

| Anti-inflammatory drugs | Modulates inflammatory mediators | |

| Enzyme inhibitors | Inhibits COX and LOX | |

| Agrochemical | Pesticide development | Enhances biological activity |

| Herbicide research | Disrupts metabolic pathways | |

| Material Science | Polymeric materials | Improves thermal stability |

| Nanocomposites | Enhances electrical/thermal conductivity |

作用機序

The mechanism of action of 5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and biological context .

類似化合物との比較

Comparison with Similar Pyrazole-4-carboxylic Acid Derivatives

Structural Features

Key structural variations among analogs include substituents at positions 1, 3, and 5 of the pyrazole ring, as well as modifications to the carboxylic acid group. Below is a comparative analysis:

Table 1: Structural Comparison of Selected Pyrazole-4-carboxylic Acid Derivatives

Physicochemical Properties

- Solubility : The naphthalene group in the target compound reduces aqueous solubility compared to smaller substituents (e.g., methyl or fluorophenyl) but enhances lipophilicity, favoring membrane permeability .

- Acidity : The carboxylic acid group (pKa ~2.5–3.0) is critical for ionic interactions. Electron-withdrawing substituents (e.g., trifluoromethyl ) increase acidity compared to electron-donating groups (e.g., methyl ).

生物活性

5-(Naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a naphthalene ring fused to a pyrazole ring with a carboxylic acid functional group. Its molecular weight is 238.24 g/mol, and it has the following structural formula:

This unique structure contributes to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

Target Proteins

Research indicates that compounds structurally similar to this compound may interact with specific protein kinases, such as the serine/threonine-protein kinase Sgk1 . This interaction can influence various cellular processes, including growth and proliferation.

Biochemical Pathways

The compound is believed to affect signal transduction pathways, which are crucial for cellular communication and function. By modulating these pathways, it may alter gene expression and metabolic processes.

Pharmacokinetics

Studies suggest that similar compounds have favorable pharmacokinetic profiles, including high intestinal absorption and the ability to cross the blood-brain barrier. This property enhances their potential as therapeutic agents.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Research shows that derivatives of pyrazole compounds exhibit varying degrees of activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) for some related compounds have been reported as follows:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | >128 |

| 5-fluorobenzimidazole | S. aureus | 8 |

| 5-chloro benzimidazole | C. difficile | 128 |

These findings suggest that while the compound may not exhibit strong antibacterial activity on its own, it could serve as a scaffold for developing more potent derivatives .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various studies. For instance, related compounds have shown significant cytotoxic effects in human lung adenocarcinoma (A549) cell lines. The viability reduction percentages observed were substantial:

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| 3,5-dichloro-2-hydroxyphenyl derivative | 24.5 | <0.0001 |

| 5-methyl analogue | 59.5 | - |

| Control (Cisplatin) | - | - |

These results indicate that modifications to the pyrazole structure can enhance anticancer efficacy significantly .

Anti-inflammatory Activity

Recent studies have also highlighted the anti-inflammatory properties of pyrazole derivatives. For example, certain compounds demonstrated selective inhibition of COX-2 enzymes with minimal gastrointestinal toxicity:

| Compound | COX-2 Inhibition (%) | Safety Profile |

|---|---|---|

| Compound A | 62 | Minimal changes |

| Compound B | 71 | Minimal changes |

Such profiles suggest that these compounds could be developed into safer anti-inflammatory agents .

Case Study 1: Antimicrobial Screening

A study screened a library of pyrazole derivatives against multidrug-resistant bacterial strains using broth microdilution techniques. The results indicated varying degrees of efficacy, suggesting that structural modifications could lead to enhanced activity against resistant strains .

Case Study 2: Anticancer Efficacy in A549 Cells

In vitro assays on A549 cells revealed that specific substitutions on the pyrazole ring significantly increased cytotoxicity compared to standard chemotherapeutics like cisplatin. This highlights the potential for developing novel anticancer agents based on this scaffold .

Q & A

Basic: What synthetic routes are optimal for preparing 5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylic acid?

Methodological Answer:

A common approach involves cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives. For example:

- Step 1: React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate .

- Step 2: Cyclize with naphthalen-2-yl-hydrazine to yield the ester derivative (e.g., ethyl 5-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate) .

- Step 3: Hydrolyze the ester under basic conditions (e.g., NaOH/EtOH) to obtain the carboxylic acid .

Key Considerations: - Reaction temperature (80–100°C) and solvent polarity (DMF or ethanol) critically influence yield .

- Purification via recrystallization (ethanol/water) is recommended to avoid column chromatography pitfalls .

Advanced: How can spectroscopic and computational methods resolve ambiguities in structural characterization?

Methodological Answer:

- Experimental:

- Computational:

- Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries and vibrational frequencies, aiding in reconciling experimental vs. theoretical data discrepancies .

- X-ray crystallography (if crystalline) resolves torsional angles between naphthyl and pyrazole rings, which often deviate by 40–50° due to steric hindrance .

Advanced: What computational strategies predict bioactivity or reactivity of this compound?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to model interactions with biological targets (e.g., COX-2 for anti-inflammatory activity). The carboxylic acid group often forms hydrogen bonds with active-site residues .

- Reactivity Analysis:

- Frontier Molecular Orbital (FMO) theory identifies nucleophilic/electrophilic sites. The pyrazole ring’s C3 position is typically electrophilic, while the carboxylic acid group acts as a nucleophile .

- Solvent effects (PCM models) predict solubility and stability in aqueous media, critical for biological assays .

Basic: How to address contradictory biological activity data across studies?

Methodological Answer:

- Standardize Assays: Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., IC50 values for reference drugs) .

- SAR Analysis: Compare with analogs (e.g., 5-(2-naphthyl)-1H-pyrazole-3-carboxylic acid) to isolate structural determinants of activity. For instance, the C4-carboxylic acid enhances hydrogen-bonding capacity compared to C3 isomers .

- Dose-Response Curves: Ensure data spans 3–5 logarithmic concentrations to avoid false negatives/positives .

Advanced: What catalytic systems optimize coupling reactions for functionalizing the naphthyl group?

Methodological Answer:

- Suzuki-Miyaura Coupling: Use Pd(PPh)/KPO in degassed DMF/HO (3:1) to introduce aryl/heteroaryl groups at the naphthyl ring. Typical yields: 60–75% .

- Photoredox Catalysis: Ru(bpy)Cl under blue LED light enables C–H functionalization at the naphthyl 1-position, though competing pyrazole ring reactivity requires careful monitoring .

Basic: How to assess purity and stability for long-term storage?

Methodological Answer:

- HPLC-PDA: Use a C18 column (MeCN/HO + 0.1% TFA) to detect impurities (<1% threshold). Retention time ~8.2 min .

- Stability Tests:

Advanced: What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

- Twinning: Non-merohedral twinning (e.g., 54:46 ratio) complicates data integration. Use TWINABS for scaling and SHELXL for refinement .

- Hydrogen Bonding: Carboxylic acid dimers form centrosymmetric motifs (O···O distance ~2.6 Å), but solvent inclusion (e.g., ethanol) may disrupt packing .

Advanced: How does substituent electronic effects influence reaction pathways?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs): The C4-carboxylic acid deactivates the pyrazole ring, directing electrophilic substitution to the naphthyl group.

- Kinetic vs. Thermodynamic Control: In Claisen-Schmidt condensations, EWGs favor kinetic adducts (e.g., E-configuration in α,β-unsaturated ketones) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Methodological Answer:

- Ester Hydrolysis Incompleteness: Prolonged basic hydrolysis (>6 h) or microwave-assisted conditions (100°C, 30 min) ensure full conversion .

- Oxidative Byproducts: Add antioxidants (e.g., BHT) during cyclocondensation to prevent naphthyl ring oxidation .

Advanced: How to design a QSAR model for this compound’s derivatives?

Methodological Answer:

- Descriptor Selection: Include logP (lipophilicity), polar surface area (PSA), and HOMO-LUMO gaps .

- Validation: Use leave-one-out cross-validation (LOO-CV) and external test sets (R > 0.7 acceptable) .

- Case Study: A QSAR model for pyrazole-based Lamellarin O analogs showed PSA < 90 Ų correlates with blood-brain barrier permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。